molecular formula C18H24N2O2 B7037269 6-Tert-butyl-3-[(3-propan-2-yloxyphenyl)methyl]pyrimidin-4-one

6-Tert-butyl-3-[(3-propan-2-yloxyphenyl)methyl]pyrimidin-4-one

Cat. No.: B7037269
M. Wt: 300.4 g/mol
InChI Key: PEVOKAFPEAGBFM-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-[(3-propan-2-yloxyphenyl)methyl]pyrimidin-4-one is an organic compound that belongs to the pyrimidinone class. This compound is characterized by a pyrimidine ring substituted with a tert-butyl group and a 3-(propan-2-yloxyphenyl)methyl group. Pyrimidinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-3-[(3-propan-2-yloxyphenyl)methyl]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine precursor with a tert-butyl group and a 3-(propan-2-yloxyphenyl)methyl group under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-3-[(3-propan-2-yloxyphenyl)methyl]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to convert specific functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring.

Scientific Research Applications

6-Tert-butyl-3-[(3-propan-2-yloxyphenyl)methyl]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers explore its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-3-[(3-propan-2-yloxyphenyl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Tert-butyl-3-[(3-propan-2-yloxyphenyl)methyl]pyrimidin-4-one include other pyrimidinones with different substituents, such as:

  • 6-Tert-butyl-3-[(3-methoxyphenyl)methyl]pyrimidin-4-one
  • 6-Tert-butyl-3-[(3-ethoxyphenyl)methyl]pyrimidin-4-one
  • 6-Tert-butyl-3-[(3-butoxyphenyl)methyl]pyrimidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group and the 3-(propan-2-yloxyphenyl)methyl group may enhance its stability, solubility, and interaction with molecular targets compared to other similar compounds.

Properties

IUPAC Name

6-tert-butyl-3-[(3-propan-2-yloxyphenyl)methyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13(2)22-15-8-6-7-14(9-15)11-20-12-19-16(10-17(20)21)18(3,4)5/h6-10,12-13H,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVOKAFPEAGBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CN2C=NC(=CC2=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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